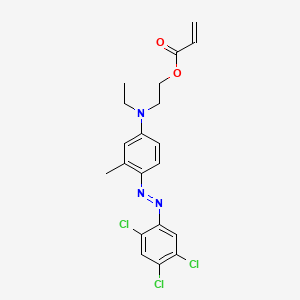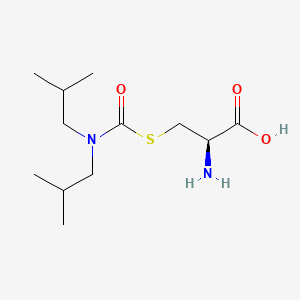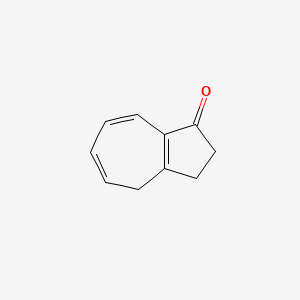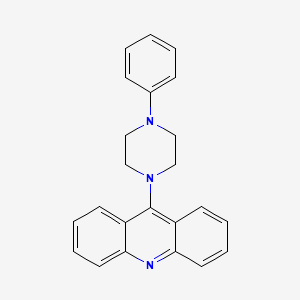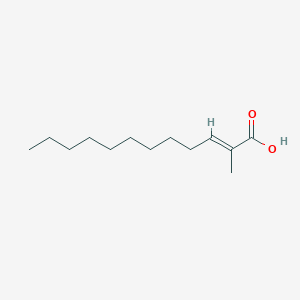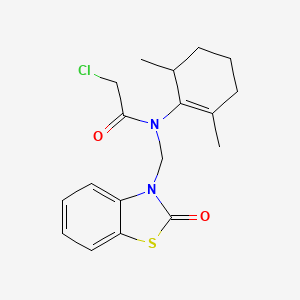
Acetamide, 2-chloro-N-(2,6-dimethyl-1-cyclohexen-1-yl)-N-((2-oxo-3(2H)-benzothiazolyl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, 2-chloro-N-(2,6-dimethyl-1-cyclohexen-1-yl)-N-((2-oxo-3(2H)-benzothiazolyl)methyl)- is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-chloro-N-(2,6-dimethyl-1-cyclohexen-1-yl)-N-((2-oxo-3(2H)-benzothiazolyl)methyl)- typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole derivative, followed by the introduction of the cyclohexene moiety, and finally the acetamide group. Common reagents and conditions used in these reactions include:
Reagents: Thionyl chloride, dimethylformamide, acetic anhydride, and various catalysts.
Conditions: Reactions are often carried out under controlled temperatures, inert atmospheres, and specific pH conditions to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, 2-chloro-N-(2,6-dimethyl-1-cyclohexen-1-yl)-N-((2-oxo-3(2H)-benzothiazolyl)methyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its chemical properties.
Substitution: The chloro group in the compound can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide, ammonia, or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or reagent in biochemical assays and studies.
Industry: The compound may find use in the production of specialty chemicals, polymers, and other industrial materials.
Mécanisme D'action
The mechanism of action of Acetamide, 2-chloro-N-(2,6-dimethyl-1-cyclohexen-1-yl)-N-((2-oxo-3(2H)-benzothiazolyl)methyl)- depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetamide derivatives: Compounds with similar acetamide structures but different substituents.
Cyclohexene derivatives: Compounds featuring the cyclohexene moiety with various functional groups.
Benzothiazole derivatives: Compounds containing the benzothiazole ring system with different substituents.
Propriétés
Numéro CAS |
78179-98-3 |
|---|---|
Formule moléculaire |
C18H21ClN2O2S |
Poids moléculaire |
364.9 g/mol |
Nom IUPAC |
2-chloro-N-(2,6-dimethylcyclohexen-1-yl)-N-[(2-oxo-1,3-benzothiazol-3-yl)methyl]acetamide |
InChI |
InChI=1S/C18H21ClN2O2S/c1-12-6-5-7-13(2)17(12)21(16(22)10-19)11-20-14-8-3-4-9-15(14)24-18(20)23/h3-4,8-9,12H,5-7,10-11H2,1-2H3 |
Clé InChI |
WITVQAJDVKCTHV-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(=C1N(CN2C3=CC=CC=C3SC2=O)C(=O)CCl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7H-Dibenz[f,ij]isoquinoline-4-sulfonic acid, 2-methyl-7-oxo-](/img/structure/B13762017.png)
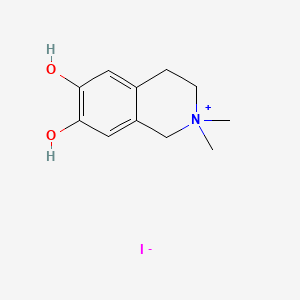
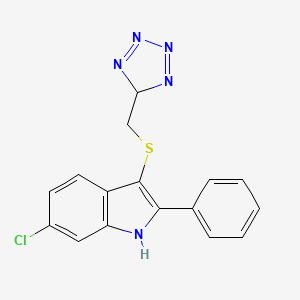
![1-(3,4-Dichlorobenzyl)-5-ethyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B13762037.png)
